4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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Overview
Description
4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multicomponent reactions. One common method is the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation . The reaction conditions often include the use of sodium alkoxide solutions (such as sodium ethoxide or sodium methoxide) as reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts can be scaled up for industrial applications, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions
Oxidation: t-BuOOH, Mn(OTf)2, water, room temperature.
Reduction: NaBH4, methanol, room temperature.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of cyclopenta[b]pyridine derivatives .
Scientific Research Applications
4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with molecular targets and pathways. For example, it can act as an inhibitor by forming coordinate bonds with metal surfaces, thereby preventing corrosion . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine: This compound shares a similar fused ring system but differs in the position and type of substituents.
4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine: This compound has a chlorine substituent, which can alter its reactivity and applications.
Uniqueness
4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Properties
Molecular Formula |
C8H10N2 |
---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C8H10N2/c1-6-7-3-2-4-8(7)10-5-9-6/h5H,2-4H2,1H3 |
InChI Key |
HBAPRWLCCBZDNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC2=NC=N1 |
Origin of Product |
United States |
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